molecular formula C20H19NO8S B280698 5-(4-Carboxy-benzenesulfonylamino)-2-methyl-benzofuran-3-carboxylic acid 2-methoxy-ethyl ester

5-(4-Carboxy-benzenesulfonylamino)-2-methyl-benzofuran-3-carboxylic acid 2-methoxy-ethyl ester

Numéro de catalogue: B280698
Poids moléculaire: 433.4 g/mol
Clé InChI: FSRYGTPRUXYRIH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(4-Carboxy-benzenesulfonylamino)-2-methyl-benzofuran-3-carboxylic acid 2-methoxy-ethyl ester is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is commonly referred to as "CMC-544" and belongs to the class of drugs known as antibody-drug conjugates (ADCs). ADCs are a promising class of drugs that combine the specificity of monoclonal antibodies with the cytotoxic effects of chemotherapeutic agents.

Applications De Recherche Scientifique

CMC-544 has been studied extensively for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that CMC-544 has potent cytotoxic effects against a variety of cancer cell lines, including lymphoma, leukemia, and solid tumors. Clinical trials have also shown promising results, with CMC-544 demonstrating efficacy in the treatment of non-Hodgkin's lymphoma and acute lymphoblastic leukemia.

Mécanisme D'action

The mechanism of action of CMC-544 involves the specific targeting of cancer cells by the monoclonal antibody component of the drug. Once the antibody has bound to the cancer cell, the linker molecule releases the cytotoxic agent, which induces cell death through a variety of mechanisms, including DNA damage, inhibition of protein synthesis, and disruption of cell division.
Biochemical and Physiological Effects
CMC-544 has been shown to have a number of biochemical and physiological effects in preclinical and clinical studies. These effects include the induction of apoptosis (programmed cell death), inhibition of tumor growth, and reduction in tumor size. CMC-544 has also been shown to have minimal toxicity in normal tissues, which is a significant advantage over traditional chemotherapeutic agents.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of CMC-544 for lab experiments is its specificity for cancer cells. This allows researchers to target specific cell types and study the effects of the drug on those cells. However, one limitation of CMC-544 is its complexity, which can make it difficult to synthesize and study in the lab.

Orientations Futures

There are a number of potential future directions for research on CMC-544. One area of focus is the optimization of the linker molecule to improve the efficacy and safety of the drug. Another area of interest is the development of new monoclonal antibodies that can target different types of cancer cells. Additionally, there is ongoing research into the use of 5-(4-Carboxy-benzenesulfonylamino)-2-methyl-benzofuran-3-carboxylic acid 2-methoxy-ethyl ester in combination with other cancer therapies, such as immune checkpoint inhibitors and radiation therapy.
Conclusion
In conclusion, CMC-544 is a promising drug candidate for the treatment of cancer. Its specificity for cancer cells, potent cytotoxic effects, and minimal toxicity in normal tissues make it an attractive option for cancer therapy. Ongoing research into the optimization of the drug and its use in combination with other therapies will continue to advance our understanding of its potential applications in cancer treatment.

Méthodes De Synthèse

The synthesis of CMC-544 involves the conjugation of a monoclonal antibody with a cytotoxic agent. The monoclonal antibody is designed to target a specific antigen expressed on the surface of cancer cells. The cytotoxic agent is attached to the antibody through a linker molecule that is designed to release the cytotoxic agent once the antibody has bound to the cancer cell. The synthesis of CMC-544 is a complex process that requires careful optimization of the linker and cytotoxic agent to ensure maximum efficacy and minimal toxicity.

Propriétés

Formule moléculaire

C20H19NO8S

Poids moléculaire

433.4 g/mol

Nom IUPAC

4-[[3-(2-methoxyethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]sulfamoyl]benzoic acid

InChI

InChI=1S/C20H19NO8S/c1-12-18(20(24)28-10-9-27-2)16-11-14(5-8-17(16)29-12)21-30(25,26)15-6-3-13(4-7-15)19(22)23/h3-8,11,21H,9-10H2,1-2H3,(H,22,23)

Clé InChI

FSRYGTPRUXYRIH-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O)C(=O)OCCOC

SMILES canonique

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O)C(=O)OCCOC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.